molecular formula C19H20N2O4S B2664327 (Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-62-2

(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2664327
CAS No.: 865161-62-2
M. Wt: 372.44
InChI Key: ZROJJLHJXGDURE-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzothiazole derivative characterized by multiple methoxy substituents and a conjugated benzamide moiety. The compound’s design integrates methoxy groups at positions 2 (benzamide) and 6 (benzothiazole), as well as a 2-methoxyethyl side chain, which collectively enhance solubility and modulate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-methoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-11-10-21-15-9-8-13(24-2)12-17(15)26-19(21)20-18(22)14-6-4-5-7-16(14)25-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROJJLHJXGDURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the condensation of the benzo[d]thiazole derivative with a methoxy-substituted benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group in the benzamide moiety to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines can replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Thiols, amines, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thioethers, amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences: Unlike the target compound, this analog lacks the benzothiazole ring and instead features a simpler benzamide backbone with a hydroxyl-containing tertiary alcohol group.
  • However, the latter’s methoxyethyl and benzothiazole groups may confer superior stability in oxidative environments .

1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives

  • Core Heterocycles : The target compound’s benzo[d]thiazol-2(3H)-ylidene group contrasts with the thiadiazole-fused benzodioxine systems in derivatives 1–23. Thiadiazole rings are more electron-deficient, favoring electrophilic substitution, whereas the benzothiazole core in the target compound may exhibit greater nucleophilic character due to methoxy substituents .
  • Synthetic Complexity : Derivatives like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide require multi-step thiosemicarbazide coupling, whereas the target compound’s synthesis likely involves condensation of a benzothiazolone with a methoxy-substituted benzoyl chloride .

N-Methyl-N-(6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

  • Electron-Withdrawing Groups : The benzodithiazine derivative contains sulfonyl (SO₂) and chloro groups, which increase electrophilicity and metabolic stability compared to the methoxy-rich target compound. The latter’s methoxyethyl chain may improve membrane permeability but reduce resistance to enzymatic hydrolysis .
  • Spectroscopic Signatures : IR and NMR data for the benzodithiazine derivative show strong SO₂ absorption bands (1345–1155 cm⁻¹) and downfield-shifted aromatic protons (δ 7.86–7.92 ppm), whereas the target compound’s methoxy groups would produce distinct δ 3.2–3.8 ppm signals in ¹H NMR .

Comparative Data Table

Property/Compound (Z)-Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzodithiazine Derivative
Core Structure Benzo[d]thiazol-2(3H)-ylidene Benzamide Benzodithiazine
Key Functional Groups Methoxy (×3), benzamide Hydroxy, tertiary alcohol SO₂, chloro, hydrazine
Synthetic Yield Not reported High (elemental analysis confirmed) 93%
Biological Relevance Hypothesized kinase inhibition Metal-catalyzed C–H activation Antimicrobial activity
Solubility (Predicted) Moderate (polar methoxy groups) Low (hydrophobic tert-alcohol) Low (sulfonyl groups)

Research Findings and Implications

  • Thermal Stability : Benzothiazol-2(3H)-ylidene derivatives typically exhibit higher thermal stability than hydrazine-based compounds (e.g., benzodithiazine derivatives), as inferred from decomposition temperatures (>250°C vs. 271–272°C dec.) .
  • Synthetic Challenges : The Z-configuration in the target compound necessitates precise reaction conditions (e.g., low temperature, stereoselective catalysts), unlike the simpler coupling reactions used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity

(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole core : Known for various biological activities.
  • Methoxy and methoxyethyl substituents : These groups are believed to enhance solubility and bioactivity.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of several cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4310.24Induction of apoptosis
B7A5490.44Cell cycle arrest
B7H12990.92Inhibition of IL-6 and TNF-α activity

These findings suggest that this compound may possess similar properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to inhibit quorum sensing in bacteria, which is crucial for controlling bacterial infections and biofilm formation. The compound's ability to interfere with bacterial communication could make it a promising candidate for developing new antibiotics.

Case Study: Inhibition of Quorum Sensing
A study demonstrated that a related benzothiazole compound effectively reduced biofilm formation in Pseudomonas aeruginosa, indicating potential therapeutic applications in treating chronic infections.

The proposed mechanism of action for this compound involves:

  • Binding to molecular targets : The compound interacts with specific receptors involved in quorum sensing.
  • Inhibition of signaling pathways : This action disrupts the regulatory mechanisms that control bacterial communication and proliferation.

Research Findings

A systematic review of literature on benzothiazole derivatives revealed consistent patterns in their pharmacological activities:

  • Antiproliferative effects were noted across multiple studies, with IC50 values often below 1 µM.
  • Anti-inflammatory properties were also highlighted, suggesting a dual role in cancer therapy and inflammation management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.